molecular formula C23H22N4O2S2 B15032274 (5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15032274
M. Wt: 450.6 g/mol
InChI Key: SKJXYOYTXRIDER-JXAWBTAJSA-N
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Description

(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-A]pyrimidine and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the thiazolidinone moiety. Common reagents used in these reactions include various amines, aldehydes, and thiols under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can modify the pyrido[1,2-A]pyrimidine core.

    Substitution: Substitution reactions can occur at various positions on the compound, particularly on the phenylethyl and thiazolidinone groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced pyrido[1,2-A]pyrimidine derivatives.

Scientific Research Applications

(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one shares similarities with other thiazolidinone derivatives and pyrido[1,2-A]pyrimidine compounds.
  • Thiazolidinone derivatives: Known for their diverse biological activities, including anti-inflammatory and antidiabetic properties.

    Pyrido[1,2-A]pyrimidine compounds: Studied for their potential as kinase inhibitors and other therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-15(2)27-22(29)18(31-23(27)30)14-17-20(24-12-11-16-8-4-3-5-9-16)25-19-10-6-7-13-26(19)21(17)28/h3-10,13-15,24H,11-12H2,1-2H3/b18-14-

InChI Key

SKJXYOYTXRIDER-JXAWBTAJSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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